![molecular formula C22H22F2N2O5S B12702014 4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid CAS No. 131028-67-6](/img/structure/B12702014.png)
4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid is a complex organic compound characterized by its unique structure, which includes fluorophenyl groups, an imidazole ring, and an oxalic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of bis(4-fluorophenyl)methanol with an appropriate ethylsulfanylmethyl derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with 5-methyl-1H-imidazole in the presence of oxalic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, often facilitated by catalysts such as palladium.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The fluorophenyl groups and imidazole ring allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-fluorophenyl)methanol: Shares the fluorophenyl groups but lacks the imidazole and oxalic acid moieties.
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride: Contains fluorophenyl groups and a piperidine ring, but differs in overall structure and functional groups
Uniqueness
4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole is unique due to its combination of fluorophenyl groups, an imidazole ring, and an oxalic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Propiedades
Número CAS |
131028-67-6 |
|---|---|
Fórmula molecular |
C22H22F2N2O5S |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid |
InChI |
InChI=1S/C20H20F2N2OS.C2H2O4/c1-14-19(24-13-23-14)12-26-11-10-25-20(15-2-6-17(21)7-3-15)16-4-8-18(22)9-5-16;3-1(4)2(5)6/h2-9,13,20H,10-12H2,1H3,(H,23,24);(H,3,4)(H,5,6) |
Clave InChI |
JLVPGNFECAZGKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)CSCCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



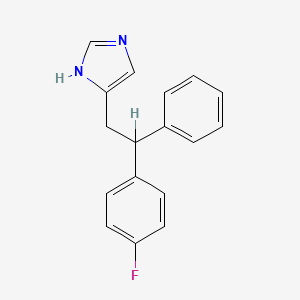

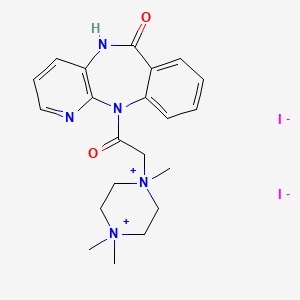
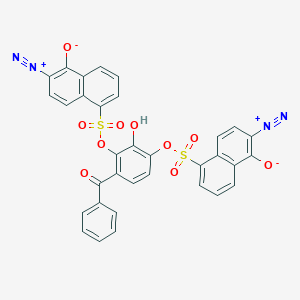
![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)
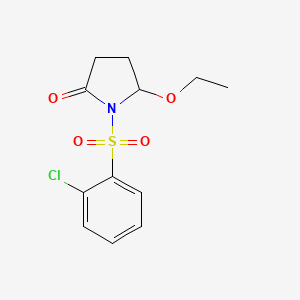
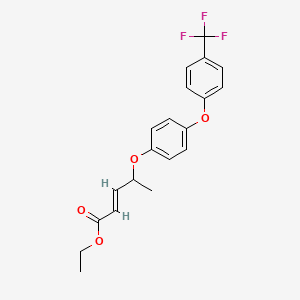
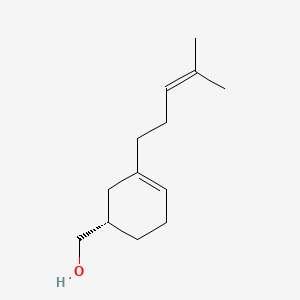
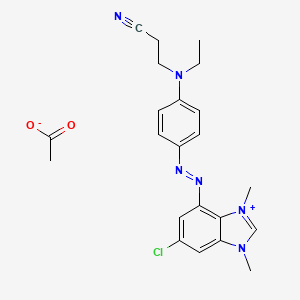
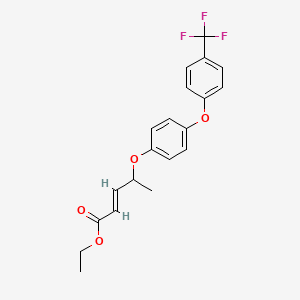

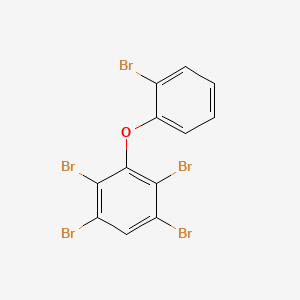
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
